(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride
Overview
Description
(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H13ClN2O4 and its molecular weight is 260.68. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride and its derivatives are primarily used in the synthesis of various compounds with potential biological activities. For instance, Werbel et al. (1986) synthesized a series of related compounds from substituted 1-phenyl-2-propanones and found them to exhibit significant antimalarial activity against various strains of Plasmodium in mice, indicating potential applications in malaria treatment (Werbel et al., 1986).
Similarly, Mete et al. (2007) synthesized 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which showed potential as potent cytotoxic agents, highlighting their relevance in the development of cancer therapies (Mete et al., 2007).
Asymmetric Synthesis and Drug Development
The compound and its derivatives are also pivotal in asymmetric synthesis and drug development. Dong et al. (2009) reported on the synthesis and bioactivities of Danshensu derivatives designed to improve chemical stability and liposolubility, potentially serving as drug candidates for anti-myocardial ischemia therapy (Dong et al., 2009).
Kiuchi et al. (2000) synthesized a series of 2-substituted 2-aminopropane-1,3-diols, evaluating them for immunosuppressive effects, indicating their potential application in organ transplantation (Kiuchi et al., 2000).
Chemical Analysis and Environmental Applications
In the realm of chemical analysis and environmental science, Watanabe et al. (2002) developed an enzyme-linked immunosorbent assay for the detection of fenitrothion, a pesticide, showcasing the role of the compound in environmental monitoring and safety (Watanabe et al., 2002).
Additionally, Bhushan et al. (2000) isolated a microorganism capable of utilizing 3-methyl-4-nitrophenol, a pesticide breakdown product, for bioremediation purposes, indicating the compound's utility in environmental cleanup and pollution reduction (Bhushan et al., 2000).
Mechanism of Action
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHMRXRBXYHLRA-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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